
(2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
Overview
Description
(2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced consistently and meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
(2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Research
Key Intermediate in Drug Development:
The compound serves as a crucial intermediate in synthesizing biologically active compounds. Researchers utilize its structural features to create derivatives that may exhibit pharmacological activities. This process is vital in the development of new drugs and therapeutic agents, allowing for the exploration of various chemical modifications to enhance efficacy and reduce side effects .
Structure-Activity Relationship (SAR) Studies:
(2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride is instrumental in SAR studies, where systematic modifications to its cyclopropylmethylamine moiety enable researchers to assess how these changes influence biological properties. This approach aids in identifying lead compounds for further development in medicinal chemistry .
Synthesis of Ligands:
The compound can be employed in synthesizing ligands targeting specific biological receptors and enzymes. This application is crucial for understanding biochemical pathways and interactions, thus enhancing its utility in drug discovery efforts .
Organic Synthesis
Versatile Building Block:
In organic synthesis, this compound acts as a versatile building block. Its reactivity allows chemists to create various derivatives that can be tailored for specific applications, including the development of novel materials or chemical probes for research purposes .
Potential Applications in Material Science:
While primarily focused on pharmaceutical applications, the compound's unique properties may also open avenues for research in material science, particularly in developing polymers or other materials with specific functionalities derived from its structure .
Case Study 1: Drug Development
A study explored the synthesis of novel compounds based on this compound, focusing on their activity against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents.
Case Study 2: Neuropharmacology
Research involving this compound has shown its potential role as a modulator of neurotransmitter systems. By synthesizing various analogs, researchers were able to evaluate their effects on receptor binding affinities, contributing valuable insights into neuropharmacological applications.
Mechanism of Action
The mechanism of action of (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride include:
- (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
- (2-chlorophenyl)(4-fluorophenyl)methanamine hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific cyclopropyl structure, which imparts unique chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall efficacy in various applications .
Biological Activity
(2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride, also known as cyclopropyl(4-fluorophenyl)methanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C₁₀H₁₃ClFN
- Molecular Weight : Approximately 201.67 g/mol
- Structure : The compound features a cyclopropyl group attached to a methanamine unit, linked to a 4-fluorophenyl group. The presence of the fluorine atom is believed to enhance the compound's binding affinity and selectivity for biological targets, particularly in neurological contexts.
The biological effects of this compound primarily stem from its interactions with neurotransmitter receptors. Preliminary studies suggest that it may modulate serotonin (5-HT) and dopamine pathways, indicating potential psychoactive properties.
Key Mechanisms:
- Binding Affinity : The compound's structural characteristics allow it to bind selectively to various receptors, potentially influencing mood regulation and cognitive functions.
- Receptor Interaction : Initial findings indicate interactions with serotonin receptors, particularly 5-HT2C, which play a crucial role in mood and anxiety disorders .
Biological Activity
The compound exhibits notable biological activity, particularly as a potential therapeutic agent. Studies have shown that it may interact with neurotransmitter systems due to its structural similarity to known psychoactive substances.
Potential Therapeutic Applications:
- Neurological Disorders : Given its interaction with serotonin receptors, the compound may be investigated for treating conditions such as depression and anxiety.
- Psychoactive Properties : Its ability to modulate serotonin and dopamine pathways suggests potential use in psychopharmacology .
Binding Affinity Studies
Research has demonstrated that this compound exhibits significant binding affinity for several neurotransmitter receptors. A study highlighted its potential selectivity for the 5-HT2C receptor over others like 5-HT2A and 5-HT2B .
Case Studies
- Antidepressant Activity : In preclinical models, compounds similar to this compound have shown promise in reducing depressive-like behaviors in animal models.
- Anxiolytic Effects : Other studies have indicated that modulation of serotonin pathways could lead to anxiolytic effects, making it a candidate for further exploration in anxiety treatment .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Binding Affinity | Selectivity | Notable Effects |
---|---|---|---|
(4-Fluorophenyl)methanamine hydrochloride | Moderate | Low | General psychoactive effects |
Cyclopropylamine hydrochloride | High | Moderate | Neurotransmitter modulation |
(4-Fluoro-3-(trifluoromethyl)phenyl)methanamine | High | High | Enhanced cognitive effects |
Properties
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]methanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-7(2-4-9)10-5-8(10)6-12;/h1-4,8,10H,5-6,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQAVKPTKBXDEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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